DL-Tyrosine-15N

Catalog No.
S1937459
CAS No.
35693-13-1
M.F
C9H11NO3
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Tyrosine-15N

CAS Number

35693-13-1

Product Name

DL-Tyrosine-15N

IUPAC Name

2-(15N)azanyl-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i10+1

InChI Key

OUYCCCASQSFEME-DETAZLGJSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1CC(C(=O)O)[15NH2])O

DL-Tyrosine-15N is a stable isotope-labeled form of the amino acid tyrosine, which is an aromatic non-essential amino acid. Its molecular formula is C₉H₁₁N₁₅O₃, and it contains a nitrogen isotope, specifically 15N^{15}N, that is used in various biochemical and medical research applications. Tyrosine plays a crucial role in the biosynthesis of neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as in the production of melanin and thyroid hormones .

, particularly those involving nitration and bioconjugation. For instance, studies have shown that peroxynitric acid can nitrate DL-Tyrosine-15N through radical mechanisms, leading to the formation of various nitro derivatives . Additionally, the incorporation of 15N^{15}N allows for enhanced tracking and analysis in nuclear magnetic resonance (NMR) spectroscopy, facilitating studies on protein interactions and metabolic pathways .

As a precursor to several important neurotransmitters, DL-Tyrosine-15N exhibits notable biological activity. It is involved in the synthesis of catecholamines which are critical for various physiological functions including mood regulation, stress response, and cognitive function. Furthermore, its role in melanin production links it to skin pigmentation and protection against UV radiation .

DL-Tyrosine-15N can be synthesized through various methods:

  • Chemical Synthesis: This involves the nitration of phenolic compounds or the reaction of 15N^{15}N-labeled ammonia with appropriate precursors.
  • Biological Synthesis: Tyrosine can be produced biologically from phenylalanine through enzymatic conversion. The incorporation of 15N^{15}N can occur during this biosynthetic pathway by using 15N^{15}N-labeled substrates .
  • Isotopic Labeling: Specific labeling techniques can introduce the nitrogen isotope into the tyrosine structure during synthesis.

DL-Tyrosine-15N has diverse applications in various fields:

  • Biochemical Research: Used as a tracer in metabolic studies to investigate amino acid metabolism and neurotransmitter synthesis.
  • Pharmaceutical Development: Assists in drug design and testing by providing insights into molecular interactions.
  • Clinical Studies: Employed in NMR spectroscopy to study protein dynamics and interactions in biological systems .

Interaction studies involving DL-Tyrosine-15N focus on its role in enzyme activity and protein binding. For example, it has been shown to inhibit citrate synthase activity, which is crucial for metabolic pathways in cells . Furthermore, its incorporation into proteins allows researchers to investigate conformational changes and binding affinities using NMR techniques.

Several compounds share structural similarities with DL-Tyrosine-15N but differ in their functional groups or isotopic labeling. Here are some notable comparisons:

CompoundStructural FeaturesUnique Properties
L-TyrosineNon-labeled form of tyrosineCommonly found in proteins; precursor for catecholamines
DL-TyrosineRacemic mixture of D- and L-formsUsed in dietary supplements; supports neurotransmitter production
L-Tyrosine-15NLabeled form of L-TyrosineSpecific for studies focusing on L-form interactions
PhenylalaninePrecursor to tyrosineEssential amino acid; involved in protein synthesis
3-NitrotyrosineNitro derivative of tyrosineAssociated with oxidative stress markers

DL-Tyrosine-15N is unique due to its stable isotope labeling, which allows for enhanced tracking in biochemical processes compared to its non-labeled counterparts. This feature makes it particularly valuable for research applications where precise quantification and monitoring are required .

XLogP3

-2.3

Sequence

Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-Tyrosine-15N

Dates

Modify: 2024-02-18

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